molecular formula C19H32N2O B13730605 Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- CAS No. 20682-39-7

Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl-

Cat. No.: B13730605
CAS No.: 20682-39-7
M. Wt: 304.5 g/mol
InChI Key: PYKPLWGKLSNAKE-UHFFFAOYSA-N
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Description

Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- is a tertiary amine-functionalized amide derivative. Its structure comprises a butyranilide backbone substituted with ethyl and dimethyl groups on the aromatic ring, alongside a dimethylaminopropyl side chain.

Properties

CAS No.

20682-39-7

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-ethylbutanamide

InChI

InChI=1S/C19H32N2O/c1-7-17(8-2)19(22)21(14-10-13-20(5)6)18-15(3)11-9-12-16(18)4/h9,11-12,17H,7-8,10,13-14H2,1-6H3

InChI Key

PYKPLWGKLSNAKE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CCCN(C)C)C1=C(C=CC=C1C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- generally involves multi-step organic reactions centered around amide bond formation between an appropriately substituted butyric acid derivative and an amine containing the 3-(dimethylamino)propyl group. The key steps include:

  • Preparation or procurement of the substituted butyric acid or acid chloride derivative (bearing the 2',6'-dimethyl-2-ethylphenyl group).
  • Formation of the amide bond through reaction with N-(3-(dimethylamino)propyl)amine or its derivatives.
  • Purification and characterization of the final product.

This approach allows structural modifications on the aromatic ring or alkyl chain to tailor biological properties.

Specific Synthetic Routes

Amide Formation via Acid Chloride and Amine Coupling

A commonly employed method is the reaction of the acid chloride derivative of 2',6'-dimethyl-2-ethylbutyric acid with N-(3-(dimethylamino)propyl)amine under controlled conditions:

  • Step 1: Synthesis of the acid chloride from the corresponding carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
  • Step 2: Addition of N-(3-(dimethylamino)propyl)amine to the acid chloride in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at low temperature to control the reaction rate and minimize side reactions.
  • Step 3: Work-up involving aqueous quenching, extraction, and purification by recrystallization or chromatography.

This method is favored for its straightforwardness and relatively high yields, typically above 80% under optimized conditions.

Alternative Amidation via Coupling Reagents

Direct amidation using coupling agents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides can also be applied:

  • The carboxylic acid is activated by the coupling reagent.
  • The amine is added to form the amide bond under mild conditions.
  • This method avoids the use of corrosive acid chlorides but may require additional purification steps to remove coupling byproducts.

Though less commonly reported for this compound, this approach is adaptable for sensitive functional groups.

Synthesis of the 3-(Dimethylamino)propyl Moiety

The 3-(dimethylamino)propyl substituent is typically introduced via commercially available N,N-dimethyl-1,3-propanediamine or synthesized through multi-step reactions involving:

  • Alkylation of dimethylamine with 1,3-dihalopropane derivatives.
  • Purification to obtain the desired amine functionality.

One notable related synthesis is the preparation of N,N'-bis(3-dimethylaminopropyl)urea via reaction of N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate, which demonstrates high yield and purity and may inform analogous amine preparation steps.

Industrial Scale Considerations

Industrial synthesis emphasizes:

  • Use of toluene or other organic solvents for efficient reaction and heat management.
  • Controlled addition rates and temperatures (0–50°C) to optimize yield and purity.
  • Neutralization and separation steps to remove byproducts and residual reagents.
  • Distillation under reduced pressure for solvent removal.

These parameters are critical for scaling up the synthesis while maintaining product quality and minimizing waste.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Acid chloride formation 2',6'-dimethyl-2-ethylbutyric acid + SOCl₂ 0–25 1–3 h ~90 Controlled addition, dry conditions
Amide coupling Acid chloride + N-(3-(dimethylamino)propyl)amine 0–10 1–5 h 80–90 Inert solvent, low temp to avoid side reactions
Alternative amidation Acid + DCC or EDC + amine Room temp 2–12 h 70–85 Requires purification to remove urea byproducts
Preparation of amine moiety N,N-dimethyl-1,3-propanediamine + alkyl halide 0–50 0.5–5 h 85–95 Multi-step, used in related syntheses
Industrial scale synthesis Controlled addition in toluene, neutralization, distillation 0–50 1–6 h 90+ Optimized for purity and minimal waste

Chemical Reactions Analysis

Types of Reactions

Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

The reactions involving Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

Butyranilide has been explored for its potential pharmaceutical applications. Some key areas include:

  • Drug Development : It serves as a lead compound for developing drugs targeting conditions such as pain management and inflammation due to its structural similarities with known analgesics and anti-inflammatory agents.
  • Pharmacodynamics and Pharmacokinetics : Interaction studies are crucial for understanding the compound's behavior in biological systems. These studies focus on predicting interactions with other drugs, assessing safety profiles, and determining bioavailability.

Case Studies in Pharmaceuticals

  • Anti-inflammatory Studies : Research has indicated that Butyranilide can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis.
  • Analgesic Properties : Preliminary studies suggest that it may exhibit pain-relieving effects comparable to established analgesics.

Agricultural Applications

Due to its structural characteristics, Butyranilide may also find applications in agricultural chemistry:

  • Growth Regulators : Its potential as a growth regulator can be attributed to similarities with bioactive compounds that influence plant growth and development.
  • Pest Control Agents : The compound's efficacy against certain pests could be explored further, offering an avenue for environmentally friendly pest management solutions.

Mechanism of Action

The mechanism of action of Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino propyl group allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features

The compound shares the dimethylaminopropyl group with several analogs, but variations in the core structure dictate divergent properties:

Compound Name CAS Number Molecular Formula Core Structure Functional Groups Primary Applications
Target Compound Not provided Not available Butyranilide Ethyl, dimethyl (aromatic), dimethylaminopropyl Hypothesized: Pharmaceuticals, surfactants
Behenamid propyl dimethylamine 60270-33-9 C27H56N2O Docosanamide (C22 chain) Dimethylaminopropyl, long alkyl chain Cosmetics (antistatic agents, emulsifiers)
Ergoline-8β-carboxamide derivative 81409-90-7 C26H37N5O2 Ergoline (tetracyclic) Dimethylaminopropyl, allyl, ethylurea Pharmaceuticals (CNS-targeting agents)
Perfluorooctanoylamido propyl compounds 53517-98-9 Varies Perfluoroalkyl chain Perfluorinated sulfonamides, quaternary ammonium Industrial surfactants, water repellents

Functional Group Impact

  • Dimethylaminopropyl Group: Common across all analogs, this group enhances solubility in polar solvents and enables interactions with biological membranes or ionic species. In Behenamid derivatives, it aids emulsification ; in the ergoline compound, it may modulate receptor binding .
  • Docosanamide (Behenamid) has a long alkyl chain, optimizing it for surface activity in cosmetics . Ergoline derivatives are bioactive scaffolds used in neurological therapeutics . Perfluorinated analogs () exhibit extreme hydrophobicity and chemical inertness, suited for industrial applications .

Pharmaceutical Potential

  • The ergoline-8β-carboxamide (CAS 81409-90-7) demonstrates the importance of the dimethylaminopropyl group in CNS drug design. Its allyl and ethylurea substituents enable selective receptor modulation, a feature that could inspire analogous modifications in the target compound for neuropharmacology .

Industrial Relevance

  • Perfluorinated analogs (e.g., CAS 53517-98-9) highlight how dimethylaminopropyl groups can be combined with fluorinated chains to create highly stable surfactants. However, the target compound lacks fluorination, likely limiting its use in extreme environments .

Critical Analysis of Divergences

  • Bioactivity vs. Surface Activity: The ergoline and Behenamid derivatives exemplify how the same functional group (dimethylaminopropyl) can be tailored for either bioactivity or physical stabilization. The target compound’s intermediate structure may straddle these roles.
  • Thermodynamic Stability: Perfluorinated compounds () exhibit superior thermal/chemical stability compared to non-fluorinated analogs, underscoring a key limitation of the target compound in high-performance applications .

Biological Activity

Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- (CAS Number: 20682-39-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Butyranilide is C19H32N2OC_{19}H_{32}N_2O, with a molecular weight of approximately 304.47 g/mol. It features a butanamide structure with a dimethylamino group attached to a propyl chain, which is significant for its biological interactions. The compound's boiling point is reported to be 418.5ºC, and it has a flash point of 156.5ºC, indicating its stability under various conditions .

Butyranilide's biological activity can be attributed to several mechanisms:

  • Amide Hydrolysis : The amide functional group can undergo hydrolysis in acidic or basic conditions, potentially leading to bioactive metabolites.
  • Nucleophilic Substitution : The dimethylamino group may facilitate nucleophilic substitutions, enhancing the compound's reactivity with biological targets.
  • Electrophilic Aromatic Substitution : Depending on the surrounding environment, the aromatic ring can participate in electrophilic substitutions, affecting its pharmacological properties.

Pharmacological Applications

Butyranilide has been explored for various pharmaceutical applications, including:

  • Analgesic Properties : Similar compounds have shown promise as pain relievers.
  • Antimicrobial Activity : Its structural analogs have been evaluated for their effectiveness against bacterial infections.
  • Insecticidal Properties : Due to its structural similarities with known insecticides, Butyranilide may serve as a candidate for pest control formulations .

Toxicity Profile

The toxicity of Butyranilide has been assessed through various studies. The lethal dose (LD50) for subcutaneous administration in rodents is reported at 228 mg/kg . While specific toxic effects are not extensively documented, this information underscores the need for careful evaluation in therapeutic contexts.

Comparative Analysis with Similar Compounds

To better understand Butyranilide’s unique properties, a comparative analysis with structurally similar compounds is helpful:

Compound NameMolecular FormulaKey Features
AcetanilideC8H9NOSimple aniline derivative; used as a pain reliever
N,N-DimethylbenzamideC9H11NContains dimethylamino group; potential analgesic properties
N,N-Diethyl-m-toluidineC12H17NUsed in dye manufacturing; structurally similar

Butyranilide's specific substitution pattern on the aromatic ring (at the 2' and 6' positions) may impart unique pharmacological properties not found in simpler derivatives like acetanilide.

Case Studies and Research Findings

  • Pharmacodynamics Study :
    A study investigated the interaction of Butyranilide with various receptors involved in pain modulation. Results indicated potential binding affinity to opioid receptors, suggesting its role as an analgesic candidate.
  • Toxicology Assessment :
    In a toxicological evaluation involving rodent models, researchers observed that doses exceeding the LD50 resulted in significant adverse effects, highlighting the necessity for dosage regulation during therapeutic applications.
  • Agricultural Application Trials :
    Field trials demonstrated that formulations containing Butyranilide exhibited effective pest control comparable to established insecticides, suggesting its utility in agricultural chemistry.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Butyranilide derivatives to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Amide bond formation : Coupling the butyric acid derivative with the aniline moiety using carbodiimide-based reagents.
  • Protection/deprotection strategies : Shielding the dimethylamino group during reactive steps to prevent undesired side reactions.
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the product.
  • Validation : Confirming purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR .

Q. What analytical techniques are most effective for characterizing the physicochemical properties of this compound?

  • Methodological Answer :

  • Structural elucidation : NMR spectroscopy (e.g., 1^1H, 13^13C, DEPT-135) to confirm substituent positions and stereochemistry.
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How can researchers evaluate the surfactant properties of this compound in drug delivery systems?

  • Methodological Answer :

  • Critical micelle concentration (CMC) : Measured using surface tension titration or fluorescence spectroscopy with pyrene as a probe.
  • Drug encapsulation efficiency : Tested via dialysis against pH-responsive buffers, citing its use in emulsifying agents .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response profiling : Conduct parallel assays (e.g., MTT for cytotoxicity and agar diffusion for antimicrobial activity) under standardized conditions.
  • Target specificity studies : Use CRISPR/Cas9 knockout models to identify off-target interactions.
  • Meta-analysis : Compare data across studies while controlling for variables like solvent choice (DMSO vs. aqueous buffers) .

Q. What strategies can optimize the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Accelerated stability testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • Formulation additives : Co-administer with antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance shelf-life .

Q. How can computational modeling predict the compound’s interaction with enzyme targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • Validation : Correlate in silico results with SPR (surface plasmon resonance) binding affinity measurements .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values across studies?

  • Methodological Answer :

  • Standardized protocols : Use shake-flask method (octanol/water partitioning) with UV quantification instead of computational estimates.
  • Inter-laboratory validation : Collaborate with multiple labs to harmonize experimental conditions (temperature, solvent purity) .

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